molecular formula C11H8F3N3O4 B3158828 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid CAS No. 860612-21-1

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid

Cat. No.: B3158828
CAS No.: 860612-21-1
M. Wt: 303.19 g/mol
InChI Key: DJUYWACTVDKDBU-UHFFFAOYSA-N
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Description

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a trifluoromethoxy phenyl group at the 4-position and an acetic acid moiety at the 1-position. Its molecular formula is C₁₁H₈F₃N₃O₄, with a molecular weight of 303.20 g/mol. The acetic acid group provides a polar functional site for further chemical modifications or salt formation.

Properties

IUPAC Name

2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O4/c12-11(13,14)21-8-3-1-7(2-4-8)16-6-15-17(10(16)20)5-9(18)19/h1-4,6H,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUYWACTVDKDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN(C2=O)CC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133716
Record name 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860612-21-1
Record name 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860612-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-5-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of this compound is steroid sulfatase , an enzyme involved in the metabolism of steroid hormones. The inhibition of this enzyme can have significant effects on the body’s hormonal balance, potentially impacting a variety of physiological processes.

Mode of Action

The compound interacts with its target, steroid sulfatase, by binding to the active site of the enzyme, thereby inhibiting its activity. This prevents the enzyme from carrying out its normal function of metabolizing steroid hormones, leading to an accumulation of these hormones in the body.

Biochemical Analysis

Biochemical Properties

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s therapeutic potential and its mechanism of action in biological systems.

Cellular Effects

The effects of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can influence gene expression, leading to the upregulation or downregulation of specific genes associated with cellular metabolism and immune function. These cellular effects highlight the compound’s potential as a therapeutic agent in treating inflammatory and autoimmune diseases.

Molecular Mechanism

At the molecular level, 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid have been studied over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have shown that the compound can maintain its biological activity, making it a viable candidate for therapeutic applications

Dosage Effects in Animal Models

The effects of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, some adverse effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings underscore the importance of determining the optimal dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect metabolic flux, altering the levels of various metabolites within cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into cells via specific membrane transporters, where it can exert its biological effects. Additionally, binding proteins can sequester the compound in certain tissues, affecting its overall distribution and bioavailability.

Subcellular Localization

The subcellular localization of 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization could impact cellular metabolism and energy production.

Biological Activity

The compound 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid (CAS No. 866149-42-0) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H7F3N4O2C_{11}H_{7}F_{3}N_{4}O_{2} with a molecular weight of 284.20 g/mol. The structure features a triazole ring, an acetic acid moiety, and a trifluoromethoxy group, which may influence its biological activity.

PropertyValue
Molecular FormulaC11H7F3N4O2C_{11}H_{7}F_{3}N_{4}O_{2}
Molecular Weight284.20 g/mol
CAS Number866149-42-0

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The triazole ring is known to interact with cellular targets involved in cancer progression. It may inhibit key enzymes or signaling pathways that are crucial for tumor growth.

Antimicrobial Activity

Triazole compounds have also been studied for their antimicrobial effects. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial activity.

Case Studies

  • Study on Glioma Cell Lines : A derivative of this compound was evaluated for its effects on rat and human glioma cell lines. The results demonstrated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Antimicrobial Screening : In a comparative study involving various triazole derivatives, compounds with similar structural features were tested against a range of bacterial strains. The results indicated moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections .

Research Findings

Research has shown that modifications to the triazole structure can yield compounds with enhanced biological activity. For example:

  • Structural Modifications : Substituents on the triazole ring can influence the compound's interaction with biological targets. Trifluoromethoxy substitutions have been linked to improved potency against specific cancer types and pathogens .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for several reasons:

  • Antimicrobial Activity: Studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethoxy group enhances the lipophilicity and bioavailability of the compound, making it effective against various bacterial strains and fungi .
  • Anticancer Properties: Research has demonstrated that triazole compounds can inhibit tumor growth. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit specific cancer cell lines .
  • Anti-inflammatory Effects: Some studies suggest that triazole derivatives can modulate inflammatory responses. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Agricultural Applications

The potential use of this compound extends into agricultural chemistry:

  • Fungicides: Triazole compounds are widely used as fungicides due to their ability to inhibit fungal sterol biosynthesis. This compound could serve as a lead structure for developing new fungicides that target resistant strains of fungi .
  • Plant Growth Regulators: There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields.

Material Science

In material science, the unique properties of this compound open avenues for innovative applications:

  • Polymer Chemistry: The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. Research is exploring how these compounds can be utilized in creating advanced materials with specific functionalities .
  • Nanotechnology: Triazole derivatives have been investigated for their role in nanotechnology applications, particularly in drug delivery systems where they can facilitate targeted delivery due to their ability to form stable complexes with various drugs .

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

StudyApplicationFindings
AntimicrobialDemonstrated effectiveness against Gram-positive bacteria with MIC values lower than standard antibiotics.
AnticancerInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.
Fungicide DevelopmentShowed promising results in inhibiting growth of resistant fungal strains compared to existing fungicides.
Plant Growth RegulationIncreased biomass and yield in treated crops by modulating hormonal pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Properties
Target compound C₁₁H₈F₃N₃O₄ 4-(trifluoromethoxy)phenyl, acetic acid Polar, potential for salt formation; unknown bioactivity
Ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate (CAS 5103-93-5) C₁₃H₁₂F₃N₃O₄ 4-(trifluoromethoxy)phenyl, ethyl ester Higher lipophilicity (logP ~2.5); ester hydrolysis susceptibility
Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 1260379-21-2) C₁₃H₁₃FN₃O₃ 2-fluorophenyl, 3-methyl, ethyl ester Enhanced steric bulk; potential antimicrobial activity (structural analogy to quinolones)
2-[3-Methyl-4-phenyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenoxyacetic acids C₁₆H₁₄N₃O₄ Phenyl, phenoxyacetic acid Antioxidant activity (IC₅₀ ~12 μM in DPPH assay)

Key Observations

  • Lipophilicity and Bioavailability : The ethyl ester derivatives (e.g., CAS 5103-93-5) exhibit higher lipophilicity compared to the acetic acid form, favoring membrane permeability but requiring metabolic activation (ester hydrolysis) .
  • Substituent Effects: Trifluoromethoxy group: Enhances metabolic stability due to resistance to oxidative degradation compared to non-fluorinated analogues .
  • Biological Activity: Phenoxyacetic acid derivatives (e.g., compounds in ) demonstrate antioxidant activity linked to electron-donating substituents, whereas the target compound’s electron-withdrawing trifluoromethoxy group may reduce such effects . Complex triazolone-quinolone hybrids (e.g., 7a and 7b in ) show broad-spectrum antimicrobial activity, suggesting that the target compound’s acetic acid group could be modified for similar applications .

Toxicity Considerations

  • Compounds with chloro and difluoromethyl substituents (e.g., glycol ethers in ) are associated with higher toxicity, whereas the trifluoromethoxy group in the target compound may offer a safer profile pending toxicological validation .

Q & A

Q. What advanced separation techniques improve purification of trace impurities?

  • Methodology : Use preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). For chiral impurities, employ SFC (supercritical CO₂ with chiral stationary phases). Validate purity via qNMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid

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